

Crystal structure of 3,6-Dibromophenanthrene-9,10-dione

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Compound of Interest

Compound Name: 3,6-Dibromophenanthrene-9,10-dione

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An In-Depth Technical Guide to the Crystal Structure of **3,6-Dibromophenanthrene-9,10-dione**

Abstract

This technical guide provides a comprehensive overview of the synthesis, and crystallographic considerations for **3,6-Dibromophenanthrene-9,10-dione**. While a definitive crystal structure for this specific compound is not publicly available, this document outlines the general methodologies for its synthesis and single-crystal growth. Furthermore, a comparative analysis of the crystallographic data of the parent compound, phenanthrene-9,10-dione, is presented to infer the potential structural characteristics of the dibrominated derivative. This guide is intended for researchers, scientists, and professionals in the fields of materials science, medicinal chemistry, and drug development.

Introduction

3,6-Dibromophenanthrene-9,10-dione, with the chemical formula C₁₄H₆Br₂O₂, is a halogenated derivative of phenanthrene-9,10-dione.^{[1][2]} This class of compounds is of significant interest due to their applications as intermediates in the synthesis of advanced materials, particularly for Organic Light-Emitting Diodes (OLEDs), as well as in the development of specialized dyes and agrochemicals.^[1] The strategic placement of bromine atoms on the phenanthrene backbone significantly influences the molecule's electronic properties and reactivity, making it a valuable building block in organic synthesis.^{[1][3]}

Understanding the solid-state structure of this compound is crucial for predicting its material properties and for the rational design of new functional molecules.

Synthesis of 3,6-Dibromophenanthrene-9,10-dione

The synthesis of **3,6-Dibromophenanthrene-9,10-dione** typically involves the electrophilic aromatic substitution of a phenanthrene-based precursor.^[1] A generalized protocol often starts with the bromination of phenanthrene, followed by oxidation to the dione. Alternatively, direct bromination of phenanthrene-9,10-dione can be employed.

Experimental Protocol: Synthesis via Bromination of Phenanthrene-9,10-dione

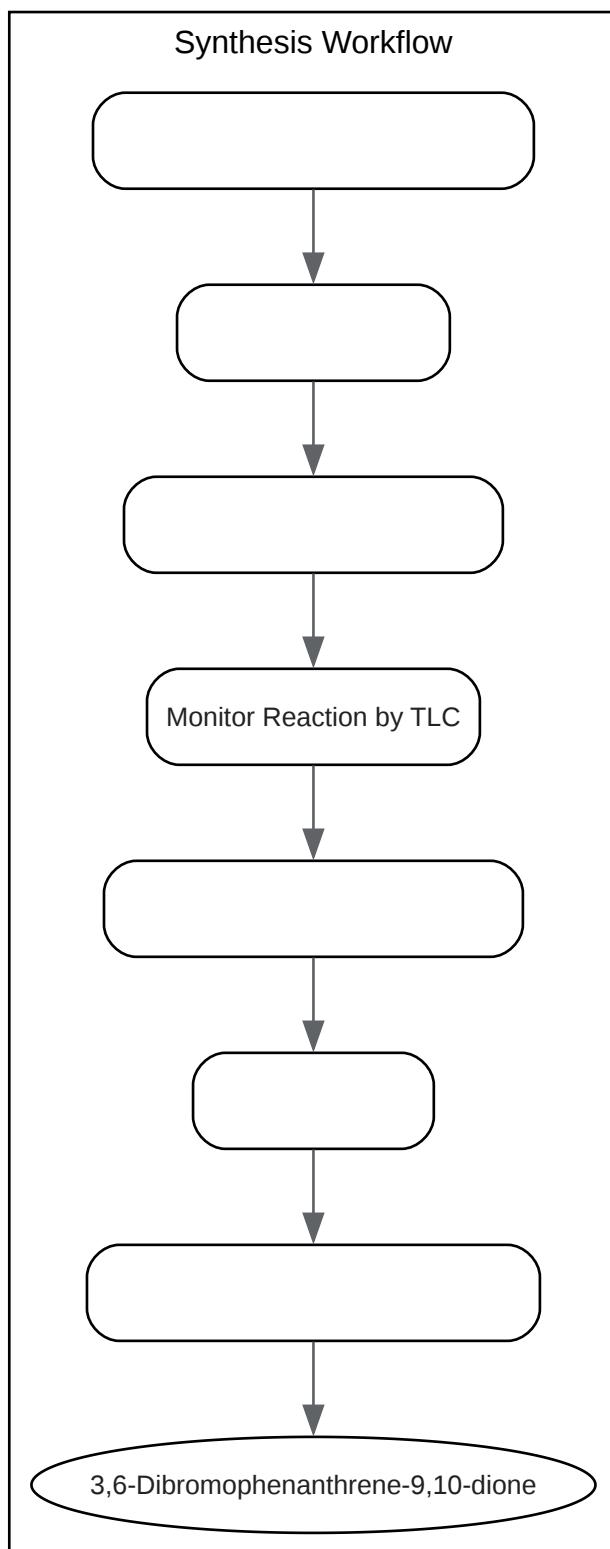
Materials:

- Phenanthrene-9,10-dione
- Molecular Bromine (Br₂)
- Anhydrous Iron(III) Bromide (FeBr₃) or another suitable Lewis acid catalyst
- Anhydrous Dichloromethane (CH₂Cl₂) or another suitable inert solvent
- Sodium thiosulfate solution
- Sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware and equipment

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve phenanthrene-9,10-dione in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

- Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide to the solution.
- Bromination: Slowly add a solution of molecular bromine in anhydrous dichloromethane to the reaction mixture via the dropping funnel at room temperature. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Upon completion, carefully quench the reaction by the slow addition of an aqueous solution of sodium thiosulfate to consume any unreacted bromine.
- Workup: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with sodium thiosulfate solution, sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, acetic acid) or by column chromatography on silica gel to yield high-purity **3,6-Dibromophenanthrene-9,10-dione**.

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Caption: Synthesis workflow for **3,6-Dibromophenanthrene-9,10-dione**.

Crystallographic Analysis

A search of the Cambridge Structural Database (CSD) and other public repositories did not yield a specific crystal structure for **3,6-Dibromophenanthrene-9,10-dione**. However, the crystal structure of the parent compound, phenanthrene-9,10-dione, is known and can be used as a basis for predicting the structural features of its dibrominated analog.^[4]

Crystallographic Data of Phenanthrene-9,10-dione

The following table summarizes the crystallographic data for phenanthrene-9,10-dione.

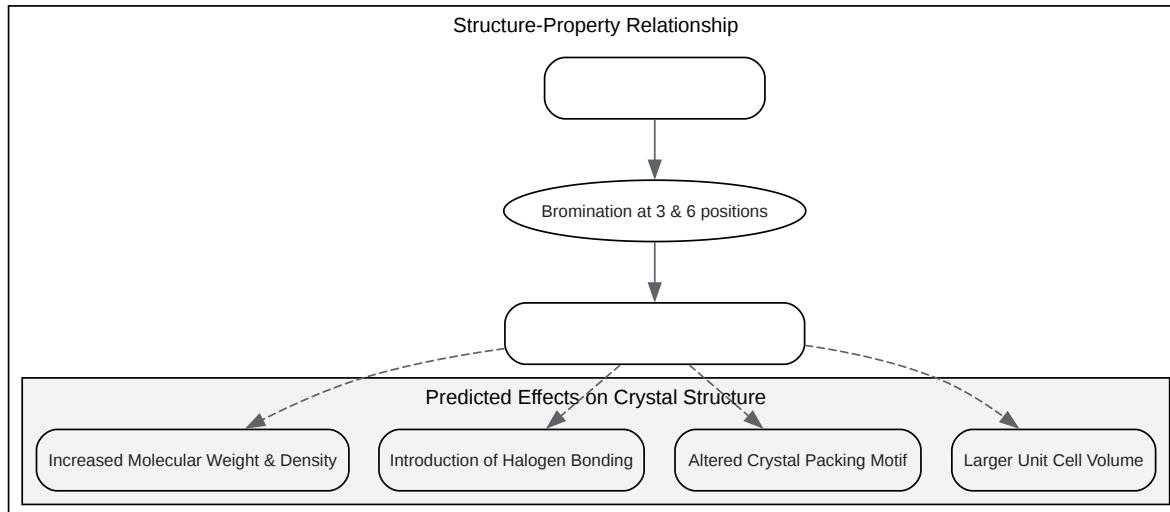
Parameter	Value
Chemical Formula	C ₁₄ H ₈ O ₂
Molecular Weight	208.21 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	8.35
b (Å)	10.25
c (Å)	11.45
α (°)	90
β (°)	105.5
γ (°)	90
Volume (Å ³)	945.4
Z	4
Density (calc) (g/cm ³)	1.46

Note: The unit cell parameters can vary slightly between different crystallographic studies.

Expected Influence of Bromine Substitution

The introduction of two bromine atoms at the 3 and 6 positions of the phenanthrene-9,10-dione core is expected to have several significant effects on the crystal packing and molecular geometry:

- Increased Molecular Weight and Density: The addition of two heavy bromine atoms will substantially increase the molecular weight and likely the crystal density.
- Intermolecular Interactions: The presence of bromine atoms can introduce halogen bonding (Br…O or Br…Br) as a significant intermolecular interaction, which will influence the crystal packing. These interactions may lead to different packing motifs compared to the parent compound, which is primarily governed by van der Waals forces and C-H…O interactions.
- Planarity and Symmetry: The phenanthrene-9,10-dione core is largely planar. The bromine substituents are unlikely to significantly distort this planarity. The C₂ symmetry of the isolated molecule may or may not be retained in the crystal lattice.
- Unit Cell Parameters: The increased size of the molecule and the potential for different packing arrangements will likely lead to a larger unit cell volume compared to phenanthrene-9,10-dione.



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Caption: Logical relationship of bromine substitution on the crystal structure.

Experimental Protocol for Single Crystal Growth

Growing single crystals of sufficient quality for X-ray diffraction is often a critical bottleneck.^[5] For organic molecules like **3,6-Dibromophenanthrene-9,10-dione**, solution-based methods are generally the most applicable.^{[6][7][8]}

General Methodology: Slow Evaporation

Materials:

- Purified **3,6-Dibromophenanthrene-9,10-dione**
- High-purity solvent (e.g., toluene, chloroform, or a mixture) in which the compound has moderate solubility

- Small, clean vials or test tubes
- Parafilm or a loosely fitting cap

Procedure:

- Solvent Screening: Identify a suitable solvent or solvent system where the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.
- Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or by gentle heating.
- Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
- Crystal Growth: Cover the vial with parafilm and pierce a few small holes in it, or use a loosely fitting cap. This will allow for the slow evaporation of the solvent.
- Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.
- Harvesting: Once crystals of suitable size have formed, carefully harvest them from the solution using a spatula or by decanting the mother liquor. Gently wash the crystals with a small amount of cold solvent and allow them to air dry.

Other suitable methods for single crystal growth of organic molecules include slow cooling of a saturated solution and vapor diffusion.^{[6][7]} The choice of method and solvent is often empirical and may require some optimization.

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